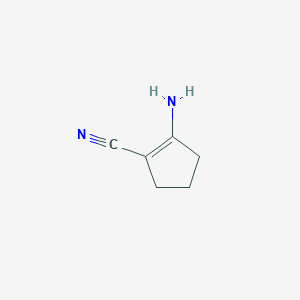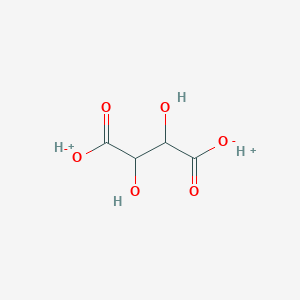
1-Cyclopropyl-2,2,2-trifluoroéthanone
Vue d'ensemble
Description
GW768505A (base libre) est un puissant inhibiteur double du récepteur 2 du facteur de croissance endothélial vasculaire (KDR) et de Tie-2, avec une valeur de pIC50 de 7,81 pour le récepteur 2 du facteur de croissance endothélial vasculaire. Ce composé présente une activité anti-angiogénique significative, ce qui en fait un outil précieux dans la recherche sur le cancer et d'autres domaines liés à l'angiogenèse .
Applications De Recherche Scientifique
GW768505A (free base) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Vascular Endothelial Growth Factor Receptor 2 and Tie-2.
Biology: Employed in cell-based assays to investigate its effects on cell proliferation, migration, and angiogenesis.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its anti-angiogenic properties.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting angiogenesis-related diseases
Mécanisme D'action
Biochemical Pathways
The biochemical pathways affected by 1-Cyclopropyl-2,2,2-trifluoro-ethanone are currently unknown . As a trifluoro-ethanone derivative, it may participate in reactions involving nucleophilic substitution, but the specific pathways and downstream effects are yet to be determined.
Méthodes De Préparation
La synthèse de GW768505A (base libre) implique plusieurs étapes, en commençant par la préparation d'intermédiaires clésLes conditions réactionnelles impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de contrôles de température spécifiques pour garantir un rendement et une pureté élevés .
Les méthodes de production industrielle de GW768505A (base libre) sont conçues pour mettre à l'échelle la synthèse en laboratoire tout en maintenant la qualité et la constance du produit. Cela implique l'optimisation des conditions réactionnelles, des processus de purification et des mesures de contrôle qualité pour répondre aux normes industrielles .
Analyse Des Réactions Chimiques
GW768505A (base libre) subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des réactifs comme les halogènes ou les nucléophiles.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les solvants organiques, les catalyseurs et des contrôles de température et de pression spécifiques. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Applications de la recherche scientifique
GW768505A (base libre) a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier l'inhibition du récepteur 2 du facteur de croissance endothélial vasculaire et de Tie-2.
Biologie : Employé dans des tests cellulaires pour étudier ses effets sur la prolifération cellulaire, la migration et l'angiogenèse.
Médecine : Exploré comme agent thérapeutique potentiel pour le traitement du cancer en raison de ses propriétés anti-angiogéniques.
Industrie : Utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant les maladies liées à l'angiogenèse
Mécanisme d'action
GW768505A (base libre) exerce ses effets en inhibant l'activité du récepteur 2 du facteur de croissance endothélial vasculaire et de Tie-2. Ces récepteurs jouent un rôle crucial dans l'angiogenèse, le processus de formation de nouveaux vaisseaux sanguins. En inhibant ces récepteurs, GW768505A (base libre) perturbe les voies de signalisation impliquées dans l'angiogenèse, réduisant ainsi la croissance et la propagation des cellules cancéreuses .
Comparaison Avec Des Composés Similaires
GW768505A (base libre) est unique en son genre en raison de son inhibition double du récepteur 2 du facteur de croissance endothélial vasculaire et de Tie-2, ce qui le distingue d'autres composés qui ciblent uniquement l'un de ces récepteurs. Les composés similaires comprennent :
Sunitinib : Un inhibiteur multicible de la tyrosine kinase des récepteurs qui cible le récepteur du facteur de croissance endothélial vasculaire, le récepteur du facteur de croissance dérivé des plaquettes et d'autres récepteurs.
Sorafénib : Un autre inhibiteur multicible de la kinase qui cible le récepteur du facteur de croissance endothélial vasculaire, le récepteur du facteur de croissance dérivé des plaquettes et les kinases Raf.
Axitinib : Un inhibiteur sélectif du récepteur 1, 2 et 3 du facteur de croissance endothélial vasculaire
Ces comparaisons mettent en évidence la capacité unique de ciblage double de GW768505A (base libre), ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques.
Propriétés
IUPAC Name |
1-cyclopropyl-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O/c6-5(7,8)4(9)3-1-2-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJNTMDORMMGOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570448 | |
| Record name | 1-Cyclopropyl-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75702-97-5 | |
| Record name | 1-Cyclopropyl-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclopropyl-2,2,2-trifluoroethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Bis[(trimethylsilyl)oxy]pyridine](/img/structure/B31193.png)
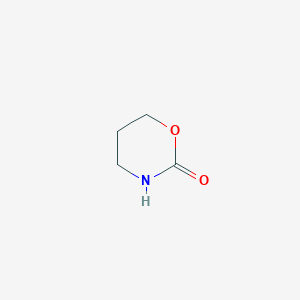
![(6S)-6-Methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one](/img/structure/B31198.png)
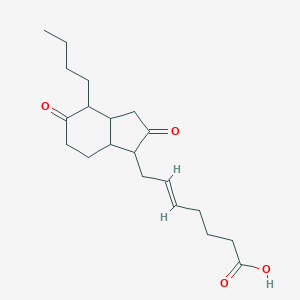
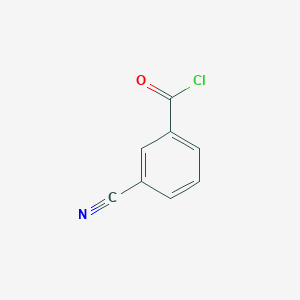

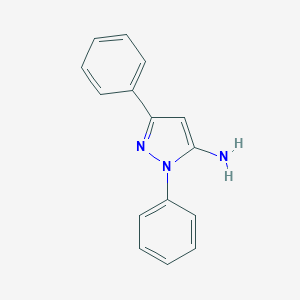
![(3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one](/img/structure/B31209.png)
